molecular formula C19H18N2O6 B2749455 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421508-46-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

カタログ番号: B2749455
CAS番号: 1421508-46-4
分子量: 370.361
InChIキー: QJNNSPLYGIRIGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a high-purity synthetic compound offered for research and development purposes. This chemical features a benzodioxole ring system, a structural motif found in compounds that act as modulators of the TRPM8 ion channel, a key cold and menthol receptor . Research into such structures is primarily focused on investigating novel physiological cooling agents that can induce a cool sensory perception on skin and mucosa without a physical temperature change . Its potential applications span the development of cosmetic products (such as skincare and oral care), OTC pharmaceuticals, and flavor compositions . The integration of the 2-oxobenzoxazol moiety may influence the compound's binding affinity and metabolic stability, offering a promising profile for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

特性

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-14(12-5-6-16-17(9-12)26-11-25-16)7-8-20-18(23)10-21-13-3-1-2-4-15(13)27-19(21)24/h1-6,9,14,22H,7-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNNSPLYGIRIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CN3C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anticancer and antidiabetic research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Intermediate : This is achieved through the cyclization of catechol with formaldehyde under acidic conditions.
  • Hydroxypropylation : The benzo[d][1,3]dioxole intermediate undergoes hydroxypropylation using 3-chloropropanol in the presence of a base like potassium carbonate.
  • Oxazole Formation : The final step involves the introduction of the oxazole moiety through a condensation reaction with appropriate precursors.

This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives containing benzo[d][1,3]dioxole structures exhibit significant anticancer properties. For instance, compounds related to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Tested CompoundHepG22.38
Tested CompoundHCT1161.54
Tested CompoundMCF74.52

These findings suggest that this compound could be more effective than traditional chemotherapeutics like doxorubicin.

The anticancer activity is believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
  • Inhibition of EGFR : It has been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in cancer cell signaling pathways.

Antidiabetic Potential

In addition to anticancer properties, compounds similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have demonstrated potential as antidiabetic agents. Research indicates significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism:

Compoundα-Amylase IC50 (µM)Reference
IIa0.85
IIc0.68

These results highlight the compound's potential for managing blood glucose levels and its safety profile against normal cell lines.

Study on Anticancer Activity

In a comparative study involving various benzo[d][1,3]dioxole derivatives, researchers found that certain compounds exhibited IC50 values significantly lower than established chemotherapeutics while maintaining low cytotoxicity against normal cells. This suggests a favorable therapeutic index for these compounds.

Study on Antidiabetic Activity

A study involving streptozotocin-induced diabetic mice demonstrated that administration of a benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, indicating its potential as an effective antidiabetic agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthesis Method Potential Applications
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Benzodioxole, oxazolone, hydroxypropyl, acetamide ~370.38 (estimated) Likely via carbodiimide-mediated coupling Enzyme inhibition, CNS targeting
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, tertiary alcohol 207.27 Amide coupling of 3-methylbenzoyl chloride with amino alcohol C–H bond functionalization catalysts
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives () Thiazolidinone, benzamide ~340–380 (varies) Carbodiimide-mediated activation Antidiabetic, antimicrobial
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides () Thiazolidinone, coumarin, acetamide ~400–450 (varies) Hydrazide-thiolactam cyclization Anticancer, anti-inflammatory

Pharmacological and Physicochemical Properties

  • Target Compound: The oxazolone ring may mimic endogenous substrates for oxidoreductases or kinases, while the benzodioxole could enhance blood-brain barrier penetration. No direct bioactivity data are available.
  • : Lacks reported bioactivity but demonstrates utility in catalytic applications due to its directing groups.
  • and : Thiazolidinone derivatives show antidiabetic and anticancer activities, suggesting that the target compound’s oxazolone might similarly modulate metabolic pathways.

Stability and Metabolic Considerations

  • The hydroxypropyl chain in the target compound may improve aqueous solubility compared to the tertiary alcohol in . However, the benzodioxole and oxazolone rings could pose metabolic challenges, such as oxidative degradation by cytochrome P450 enzymes.

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions requiring precise control of conditions. For example:
  • Step 1 : Coupling of the benzo[d][1,3]dioxol-5-yl moiety to a hydroxypropyl intermediate using a base (e.g., triethylamine) in DMF at 60–80°C .
  • Step 2 : Acetamide formation via nucleophilic substitution, optimized with catalysts (e.g., Pd-based) and monitored via TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to achieve >95% purity. Key parameters include solvent polarity gradient and flow rate .
  • Analytical Validation : NMR (¹H/¹³C) to confirm structural integrity and LC-MS for mass verification .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • ¹H/¹³C NMR : Assign peaks for the benzo[d][1,3]dioxole (δ 6.8–7.1 ppm), hydroxypropyl (δ 1.5–2.5 ppm), and oxobenzooxazole (δ 7.5–8.2 ppm) groups .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline form .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using a C18 column with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screening should focus on target-agnostic assays:
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

  • Methodological Answer : Employ design of experiments (DoE) to evaluate variables:
  • Parameters : Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%) .
  • High-Throughput Screening : Use parallel reactors to test 96 conditions simultaneously, analyzing yields via UPLC-MS .
  • Contradiction Resolution : If conflicting data arise (e.g., low yield at high temps), conduct kinetic studies (e.g., in-situ FT-IR) to identify side reactions (e.g., hydrolysis) .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Integrate computational and experimental approaches:
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina; prioritize poses with lowest ΔG .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
  • CRISPR-Cas9 Knockout : Silence putative targets (e.g., PI3K) in cell lines and assess compound efficacy loss via Western blot .

Q. How can structural modifications enhance selectivity while minimizing off-target effects?

  • Methodological Answer : Perform SAR studies guided by bioisosteric replacement:
  • Modification Sites : Replace oxobenzooxazole with thiazole (improve metabolic stability) or vary the hydroxypropyl chain length (alter logP) .
  • In Vivo Profiling : Administer analogs in rodent models; quantify plasma half-life (LC-MS/MS) and organ toxicity (histopathology) .
  • Data Integration : Use QSAR models to correlate substituent electronegativity with IC₅₀ values .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。